molecular formula C9H10O2S B103716 3-(Methylthio)phenylacetic acid CAS No. 18698-73-2

3-(Methylthio)phenylacetic acid

Cat. No. B103716
CAS RN: 18698-73-2
M. Wt: 182.24 g/mol
InChI Key: AKYCOAMUNLESIH-UHFFFAOYSA-N
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Description

3-(Methylthio)phenylacetic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide information on related compounds, such as 3,4-dihydroxyphenylacetic acid (DOPAC), which is a metabolite of dopamine and is measured in various studies to understand brain chemistry and neurological disorders . The synthesis and analysis of similar compounds, like 3,4-(methylenedioxy)phenylacetic acid, are also explored, which can provide insights into the methods that might be applicable to 3-(Methylthio)phenylacetic acid .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with specific reagents and catalysts. For instance, the synthesis of 3,4-(methylenedioxy)phenylacetic acid was achieved through a three-step reaction starting with piperonal aldehyde and involving intermediates such as 2-(3',4'-methylenedioxyphenyl)-1-(methylsulfinyl)-(methylthio)ethylene . This process included the use of sodium hydroxide and CuCl2 as a catalyst, followed by acidification with hydrochloric acid to obtain the target compound. Although the synthesis of 3-(Methylthio)phenylacetic acid is not described, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds like 3,4-dihydroxyphenylacetic acid has been analyzed using techniques such as carbon-13 nuclear magnetic resonance spectroscopy, which provides information on tautomeric forms and chemical shifts that are pH-dependent . This type of analysis is crucial for understanding the behavior of functional groups within a molecule and can be applied to study the structure of 3-(Methylthio)phenylacetic acid.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 3-(Methylthio)phenylacetic acid. However, the enzymatic-radioisotopic assay of DOPAC involves the O-methylation of the compound, which suggests that similar functional groups in 3-(Methylthio)phenylacetic acid may undergo related reactions . Understanding the reactivity of the methylthio group could be key to predicting the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 3-(Methylthio)phenylacetic acid can be inferred from the methods used to measure them. High-performance liquid chromatography (HPLC) with electrochemical or fluorimetric detection is commonly used to separate and quantify these compounds, indicating their solubility and stability under various conditions . The properties such as solubility, stability, and reactivity of 3-(Methylthio)phenylacetic acid would likely be analyzed using similar techniques.

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-(Methylthio)phenylacetic acid is involved in various synthetic processes. For instance, it is a product in the acid-catalyzed hydrolysis of S-methyl phenyldiazothioacetate, where a methylthio group migration occurs (Jones & Kresge, 1993).
  • It is also a component in the synthesis of 3,4-(methylenedioxy) phenylacetic acid using piperonal aldehyde (Han Xue-lian, 2007).

Biochemistry and Microbiology

  • In microbial studies, 3-(Methylthio)phenylacetic acid is identified as a metabolic product. For example, it's produced by thermophilic sulfur-dependent anaerobic archaeon from L-methionine (Rimbault et al., 1993).
  • It also appears as a metabolic product in the biodegradation of 3-methylindole by Acinetobacter oleivorans (Hu et al., 2022).

Photoreactions and Polymerization

  • Studies on photoinduced electron transfer polymerization reveal that sulfur-containing carboxylic acids like 3-(Methylthio)phenylacetic acid play a role in photopolymerization processes (Wrzyszczyński et al., 2000).
  • Its direct photolysis in acetonitrile has been investigated, providing insights into the mechanism of photodegradation and the formation of various photoproducts (Filipiak et al., 2005).

Pharmaceutical and Chemical Applications

  • Phenylacetic acid derivatives, including those related to 3-(Methylthio)phenylacetic acid, are studied for their potential in pharmaceutical applications, such as in the production of antibiotics (Wasewar et al., 2015).
  • It also finds use in the synthesis of other complex organic compounds, such as thieno[2,3‐d]pyrimidines, indicating its versatility in organic synthesis (Santilli et al., 1971).

Safety And Hazards

3-(Methylthio)phenylacetic acid is considered hazardous. It is harmful if swallowed and can cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and wearing protective equipment .

properties

IUPAC Name

2-(3-methylsulfanylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYCOAMUNLESIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372082
Record name 3-(Methylthio)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylthio)phenylacetic acid

CAS RN

18698-73-2
Record name 3-(Methylthio)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared in an essentially similar fashion from methyl 3-aminophenyl-acetate (111 g, 0.67 mole) and potassium methanethiolate (2.68 mole) to give 3-methylthiophenylacetic acid (21.0 g). Mp=76-77° C., 1H NMR (DMSO-d6, 200 MHz) δ: 2.44 (s, 3H, SCH3), 3.53 (s, 2H, ArCH2), 7.02-7.28 (m, 4H, Ar), 12.30 (br s, 1H, CO2H). Mass spectrum (CI—CH4): 183 (M+1, 100%). (Lit. ref.: Plant Physiol 42(11) 2596-1600 (1967).
Quantity
111 g
Type
reactant
Reaction Step One
Name
potassium methanethiolate
Quantity
2.68 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Maglangit, MH Tong, M Jaspars, K Kyeremeh… - Tetrahedron …, 2019 - Elsevier
Two new siderophores belonging to the hydroxamate class, Legonoxamine A (1) and B (2) have been isolated from the soil bacterium, Streptomyces sp. MA37, together with one known …
Number of citations: 22 www.sciencedirect.com
I Bassanini, I D'Annessa, M Costa, D Monti… - Organic & …, 2018 - pubs.rsc.org
… According to general procedure A, the desired stilbene 8 (113 mg, 0.26 mmol, white solid, isolated yield: 57%) was obtained after 48 h from 3-methylthio phenylacetic acid (358 mg, 1.97 …
Number of citations: 20 pubs.rsc.org

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